2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide
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Description
2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C11H12N6O2S2 and its molecular weight is 324.38. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact with various cellular targets, influencing cell proliferation and growth .
Mode of Action
It has been suggested that the compound may inhibit dna synthesis, leading to a halt in the s phase of the cell cycle . This could result in the inhibition of cell proliferation, thereby exerting its effects .
Biochemical Pathways
The compound is believed to affect the DNA synthesis pathway, leading to a halt in the S phase of the cell cycle . This could potentially disrupt the normal cell cycle progression, leading to the inhibition of cell proliferation .
Result of Action
The compound is believed to inhibit DNA synthesis, leading to a halt in the S phase of the cell cycle . This could result in the inhibition of cell proliferation .
Biological Activity
The compound 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide is a novel synthetic derivative featuring a tetrazole moiety linked to a thiazole structure. Its molecular formula is C11H12N6O2S2 with a molecular weight of 324.38 g/mol. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its antimicrobial and anticancer properties. The incorporation of the tetrazole group has been linked to enhanced biological effects.
Antimicrobial Activity
Research indicates that compounds containing tetrazole and thiazole derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : The compound demonstrated activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentrations (MICs) for these bacteria were found to be in the range of 2–16 µg/mL, suggesting potent antibacterial effects compared to standard antibiotics like ciprofloxacin .
- Antifungal Activity : It also showed antifungal activity against Candida albicans and Aspergillus niger, with MIC values indicating effective inhibition of fungal growth .
Anticancer Activity
The anticancer potential of this compound was evaluated through cytotoxicity assays on various cancer cell lines:
Cell Line | IC50 (µM) | Notes |
---|---|---|
CCRF-CEM (Leukemia) | 25 | Significant cytotoxicity observed |
MCF-7 (Breast Cancer) | 50 | Moderate cytotoxicity |
HL-60 (Leukemia) | 30 | Effective against human leukemia cells |
The results indicated that the compound selectively inhibited cancer cell proliferation, suggesting its potential as a therapeutic agent in oncology .
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the tetrazole and thiazole moieties plays a crucial role in modulating enzyme activities and disrupting cellular processes.
Case Studies
- Study on Antimicrobial Properties : A series of derivatives were synthesized and tested for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results revealed that compounds with tetrazole substitutions exhibited superior activity compared to their non-tetrazole counterparts .
- Cytotoxicity Evaluation : In vitro studies assessed the impact of this compound on various cancer cell lines using the MTT assay. The findings highlighted its ability to induce apoptosis in cancer cells at lower concentrations than many standard chemotherapeutics .
Properties
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O2S2/c1-17-11(14-15-16-17)20-5-8(19)13-10-12-6-3-2-4-7(18)9(6)21-10/h2-5H2,1H3,(H,12,13,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYULCTYJYLRGLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2=NC3=C(S2)C(=O)CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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